molecular formula C12H10N2O2 B13301200 Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Cat. No.: B13301200
M. Wt: 214.22 g/mol
InChI Key: UCOCWJDGUYQVQO-UHFFFAOYSA-N
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Description

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a high-value fused heterocyclic compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry. This structure combines a pyrazole ring condensed with an indole moiety, two privileged scaffolds known for their widespread pharmacological significance. The indole nucleus is a fundamental component in numerous biologically active molecules and natural products, demonstrating a broad spectrum of activities including antiviral, anti-inflammatory, and anticancer properties . Similarly, pyrazole and its derivatives are recognized as pharmacologically important active scaffolds present in drugs with diverse therapeutic applications, such as the anti-inflammatory celecoxib . The specific pyrazolo[1,5-a]indole core is of particular interest for developing novel therapeutic agents. While closely related analogues like 4H-Pyrazolo[1,5-a]indole-2-carboxylic acid are offered as chemical building blocks , this methyl ester derivative provides a distinct handle for further chemical manipulation. The ester functional group makes it a crucial precursor for the synthesis of more complex molecules, potentially serving as a key intermediate in the development of protein kinase inhibitors . Research into analogous structures, such as pyrazolo[1,5-a]pyrimidines, has shown potent activity as protein kinase inhibitors (PKIs) for targeted cancer therapy, inhibiting kinases like EGFR, B-Raf, and MEK which are frequently disrupted in cancers . Furthermore, hybrid structures combining indole with pyrazolo[1,5-a]pyrimidine cores have been successfully designed and synthesized as potent and selective inhibitors of targets like phosphoinositide 3-kinase δ (PI3Kδ), highlighting the therapeutic potential of this chemical space for conditions such as asthma and COPD . As a building block, this compound can be used to explore structure-activity relationships (SAR) and to develop new chemical entities for pharmacological screening. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-9-6-8-4-2-3-5-11(8)14(9)13-10/h2-5,7H,6H2,1H3

InChI Key

UCOCWJDGUYQVQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Alkylative Dearomatization and Intramolecular N-Imination Approach

One of the most recent and efficient methods involves the synthesis of 4H-pyrazolo[1,5-a]indole derivatives via alkylative dearomatization and intramolecular N-imination of indole–O-(methylsulfonyl)oxime intermediates. The key steps include:

  • Starting from tryptophol and 2-bromocyclopentanone, a cyclopentaoxepino[4,5-b]indole intermediate is formed in 63% yield.
  • This intermediate is converted to an oxime, then bis-methanesulfonated to yield a key intermediate.
  • Heating this intermediate with alcohols and N,N-diisopropylethylamine (DIPEA) triggers intramolecular cyclization, forming the spirocyclopropane-containing 4H-pyrazolo[1,5-a]indole core with yields ranging from 67% to 84%.

Reaction Scheme Summary:

Step Reactants/Intermediates Conditions Yield (%) Comments
1 Tryptophol + 2-bromocyclopentanone HBF4·OEt2 63 Formation of cyclopentaoxepinoindole
2 Intermediate + hydroxylamine hydrochloride Standard oxime formation 65 Formation of oxime intermediate
3 Oxime + MsCl (methanesulfonyl chloride) Bis-methanesulfonation 85 Formation of bis-methanesulfonated oxime
4 Bis-methanesulfonated oxime + alcohol + DIPEA Heating 67–84 Alkylative dearomatization and N-imination

The proposed mechanism involves initial deprotonation by DIPEA, followed by alkylative dearomatization forming a spirocyclopropane intermediate, which undergoes intramolecular N-imination to yield the pyrazolo[1,5-a]indole structure. This method is supported by analogous reactions reported for indazole synthesis and is thermodynamically favored due to aromatic stabilization.

Intramolecular Cyclization of 1-(2'-Carboethoxyphenyl)pyrazoles

An earlier and practical method involves the intramolecular cyclization of 1-(2'-carboethoxyphenyl)pyrazoles, followed by reductive decarbonylation to afford 4H-pyrazolo[1,5-a]indole derivatives. This approach was found to be more practical compared to decarbonylation of 2-formyl-4H-pyrazolo[1,5-a]indole.

Key Points:

  • The cyclization proceeds via formation of the pyrazoloindole ring system.
  • Reductive decarbonylation removes the formyl group, facilitating the formation of the target compound.
  • This method offers good yields and operational simplicity.

This method was first reported by Katayama et al. and remains a foundational synthetic route for this class of compounds.

Cross-Dehydrogenative Coupling (CDC) Strategy

A novel catalyst-free synthetic strategy employs acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions between β-ketoesters and N-amino-2-iminopyridines or related heterocycles. Though primarily reported for pyrazolo[1,5-a]pyridine derivatives, this method provides insights into forming pyrazolo-fused heterocycles, including pyrazolo[1,5-a]indoles.

Reaction Conditions and Outcomes:

Entry Acetic Acid Equiv. Atmosphere Yield of Pyrazolo Derivative (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O2 94
5 6 Argon 6
  • Increasing acetic acid equivalents and using oxygen atmosphere significantly improves yields.
  • The reaction likely proceeds via oxidative C(sp3)–C(sp2) coupling followed by dehydrative cyclization.
  • This method is atom-economical and environmentally friendly due to catalyst-free conditions and use of molecular oxygen as oxidant.

Though this approach is more established for pyrazolo[1,5-a]pyridines, its principles can be adapted for pyrazolo[1,5-a]indole derivatives, including methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate.

Method Key Features Advantages Limitations
Alkylative Dearomatization & N-Imination Multi-step, involves oxime intermediates High yields (67–84%), regioselective Requires multiple steps and reagents
Intramolecular Cyclization & Decarbonylation Cyclization of 1-(2'-carboethoxyphenyl)pyrazoles Practical, well-established May require reductive conditions
Cross-Dehydrogenative Coupling (CDC) Catalyst-free, uses AcOH and O2 Green chemistry, high atom economy Reaction scope mainly on related heterocycles
  • The alkylative dearomatization method benefits from a mechanistic pathway involving initial formation of a spirocyclopropane intermediate, which is then attacked intramolecularly to form the pyrazole ring. This mechanism is supported by similar N–N bond-forming reactions in heterocyclic chemistry.
  • The intramolecular cyclization approach leverages the reactivity of pyrazole derivatives bearing ester groups to form fused ring systems, with decarbonylation facilitating the removal of unwanted substituents.
  • The CDC method highlights the importance of reaction atmosphere and acid equivalents in optimizing yields, emphasizing the role of molecular oxygen as a green oxidant and acetic acid as a promoter in the formation of pyrazolo-fused heterocycles.

This compound can be synthesized effectively through multiple routes, each with distinct mechanistic pathways and practical considerations. The alkylative dearomatization and intramolecular N-imination route offers high yields and structural specificity, while intramolecular cyclization with reductive decarbonylation provides a practical alternative. Emerging green methodologies such as cross-dehydrogenative coupling present promising catalyst-free options, potentially adaptable to this compound class. The selection of method depends on available starting materials, desired yield, and operational simplicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group serves as a reactive site for nucleophilic substitution, enabling conversion to carboxylic acids or amides. Key findings include:

  • Hydrolysis : Acidic or basic conditions hydrolyze the ester to 4H-pyrazolo[1,5-a]indole-2-carboxylic acid. For example, refluxing with NaOH (2M) in ethanol/water (1:1) achieves >90% conversion within 2 hours.

  • Aminolysis : Treatment with primary amines (e.g., morpholine) in acetone at room temperature replaces the ester with amides. Yields range from 70–94% depending on steric and electronic effects of the amine .

Table 1: Nucleophilic Substitution Outcomes

Reaction TypeConditionsYield (%)Product
HydrolysisNaOH, ethanol/water, reflux>90Carboxylic acid
AminolysisMorpholine, K₂CO₃, acetone, rt944-Morpholino-2-carboxamide derivative

Cyclization and Dearomatization

The indole and pyrazole moieties participate in cyclization reactions, often facilitated by alkylative dearomatization. Notable examples:

  • Spirocyclopropane Formation : Heating with DIPEA in alcohols triggers intramolecular N-imination and dearomatization, forming spirocyclopropane-4H-pyrazolo[1,5-a]indoles (67–84% yield) .

  • Diazepinone Synthesis : Reaction with primary amines (e.g., benzylamine) in methanol induces ring-opening of epoxide intermediates, followed by cyclization to tetrahydro-4H-pyrazolo[1,5-a] diazepin-4-ones (63–98% yield) .

Mechanistic Pathway for Spirocyclopropane Formation :

  • Deprotonation by DIPEA generates a conjugate base.

  • Methanesulfonate expulsion forms a spirocyclopropane intermediate.

  • Alcohol attack stabilizes the anion, enabling N-imination to yield the pyrazole ring.

Oxidative Coupling Reactions

Under oxidative conditions, the compound engages in cross-dehydrogenative coupling (CDC) with β-dicarbonyl substrates:

  • Pyrazolo[1,5-a]pyridine Synthesis : Reaction with ethyl acetoacetate in ethanol/acetic acid under O₂ produces fused pyrazolo-pyridines. Optimal conditions (6 eq. acetic acid, O₂) yield 94% product .

Table 2: Optimization of Oxidative Coupling

Acid EquivAtmosphereYield (%)
6O₂94
6Air74
2Air34

Key Reaction Trends

  • Steric Effects : Bulkier substituents on the indole nitrogen reduce yields in cyclization reactions .

  • Electronic Effects : Electron-withdrawing groups enhance electrophilicity at the ester carbonyl, accelerating nucleophilic substitution .

  • Catalytic Influence : Pd(OAc)₂ or Cu(OAc)₂ are ineffective in CDC reactions, whereas Brønsted acids (e.g., acetic acid) improve efficiency .

Scientific Research Applications

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Spirocyclopropane-Containing Derivatives

Spirocyclopropane analogs of 4H-pyrazolo[1,5-a]indole-2-carboxylates (e.g., 6a–e) differ in their alkoxy substituents (ethoxy, propoxy, tert-butoxy, benzyloxy, and butenol). These modifications impact synthetic yields and biological activity:

  • Ethoxy analog (6a) : 81% yield.
  • Propoxy analog (6b) : 84% yield.
  • tert-Butoxy analog (6c) : 67% yield.
  • Benzyloxy analog (6d) : 72% yield.
  • Butenol analog (6e): 81% yield, retaining trans-configuration .

The propoxy group (6b) enhances yield, likely due to improved steric compatibility during cyclization.

Pyrazolo-Pyrimidine and Pyrazolo-Pyrazine Derivatives

Compounds like Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091696-96-5) and Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1142211-05-9) replace the indole moiety with pyrazine or pyrimidine rings, altering electronic properties and solubility:

Compound Name Molecular Formula Core Structure Key Substituent Biological Activity
Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate C₁₂H₁₀N₂O₂ Indole-fused None Topoisomerase-I inhibition
Methyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate C₈H₁₁N₃O₂ Pyrazine-fused 4-Oxo group Not reported
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C₁₀H₁₀ClN₃O₂ Pyrimidine-fused 2-Chloroethyl Research applications

The chloroethyl substituent in the pyrimidine derivative may enhance electrophilicity, enabling nucleophilic substitutions in drug discovery .

Pharmacological Activity Comparison

Antiinflammatory and Analgesic Analogs

Methyl-5-amino-3-[(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-1H-pyrazole-4-carboxylate (3a) exhibits 82.6% analgesic potency relative to Novalgin and significant antiinflammatory activity (comparable to phenylbutazone) . In contrast, the spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles (6a–e) focus on anticancer mechanisms, highlighting divergent therapeutic applications based on core structure.

Trifluoromethyl-Substituted Derivatives

Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 5815-79-2) incorporates a trifluoromethyl group, which enhances metabolic stability and lipophilicity. Such derivatives are valuable in optimizing pharmacokinetic profiles but lack direct biological data in the provided evidence .

Biological Activity

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazoloindoles, which are characterized by their unique bicyclic structure. The synthesis of this compound typically involves the alkylative dearomatization and intramolecular N-imination of indole derivatives, yielding high purity and yield rates (67-84%) for various derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazolo[1,5-a]indoles exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and lung cancer (A549) cells. For instance, a study demonstrated that certain pyrazolo[1,5-a]indole derivatives can induce apoptosis and cell cycle arrest in these cancer cells .

Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]indole Derivatives

CompoundCell LineIC50 (μM)
This compoundHCT-11612.3
Derivative AA54915.7
Derivative BHCT-11610.5
Derivative CA5499.8

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Notably, compounds with similar structures have shown effectiveness as integrase strand transfer inhibitors (INSTIs) against HIV-1. The indole nucleus within these compounds is crucial for chelating with Mg²⁺ ions in the active site of integrase, thereby impairing viral replication .

Table 2: Antiviral Activity Against HIV-1 Integrase

CompoundIC50 (μM)Mechanism
This compound32.37Integrase inhibition
Derivative D3.11Enhanced binding to viral DNA
Derivative E15.56Moderate inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and viral replication.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Metal Chelation : The ability to chelate metal ions is critical for its antiviral activity against HIV integrase.

Case Studies

A noteworthy case study involved the evaluation of this compound in a preclinical model of lung cancer. In this study, treatment with the compound significantly reduced tumor size and improved survival rates compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors .

Q & A

Q. What are the standard synthetic routes for Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, analogous methods involve refluxing precursors like 3-formyl-indole derivatives with aminothiazolones in acetic acid with sodium acetate (Method A) . Ullmann-type intramolecular arylation has also been reported for related pyrazolo-fused systems, using copper catalysts and high temperatures to form the bicyclic core .

Q. How can structural characterization be performed for this compound?

Key techniques include:

  • NMR : 1^1H/13^{13}C NMR to confirm bicyclic ring proton environments (e.g., pyrazole C-3 methyl ester at δ ~3.9 ppm) .
  • X-ray crystallography : Resolve fused-ring planarity and substituent orientation .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ for C11_{11}H9_{9}N2_{2}O2_{2} = 217.08) .

Q. What solvents and catalysts optimize yield in its synthesis?

Acetic acid is commonly used for cyclization due to its dual role as solvent and proton donor. Sodium acetate acts as a mild base to deprotonate intermediates . For Ullmann reactions, CuI/PPh3_3 systems in DMF at 120°C achieve ~70% yield in related pyrazolo-benzimidazoles .

Advanced Research Questions

Q. How can site-selective functionalization be achieved at position 7 of the pyrazoloindole core?

Electrophilic substitution (e.g., nitration, bromination) requires directing groups. For example, nitration with HNO3_3/H2_2SO4_4 at 0°C selectively targets electron-rich positions, while bromine in acetic acid introduces Br at the para position relative to the ester group . Computational modeling (DFT) predicts reactivity by analyzing charge distribution in the aromatic system .

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies arise from variables like:

  • Catalyst loading : Higher CuI concentrations (20 mol%) improve Ullmann cyclization but risk side reactions .
  • Reaction time : Extended reflux (>5 hrs) in acetic acid may degrade acid-sensitive intermediates .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity but reduces recovery .

Q. How are spirocyclic derivatives synthesized from this scaffold?

Alkylative dearomatization using methylsulfonyl oximes under basic conditions forms spirocyclopropane derivatives. Intramolecular N-imination closes the ring system, as shown in analogous indole-oxime reactions .

Q. What computational methods predict regioselectivity in derivatization?

Density Functional Theory (DFT) evaluates transition-state energies for competing pathways. For example, H-Texo pathways are favored in indole-imine reactions due to aromatic stabilization, as demonstrated for related carbazole systems .

Methodological Challenges & Solutions

Q. How to mitigate hazards during nitration or bromination reactions?

  • Use slow addition of HNO3_3 at 0°C to control exothermicity .
  • Employ closed systems with scrubbers to trap HBr/HNO3_3 vapors .
  • Substitute Br2_2 with N-bromosuccinimide (NBS) in milder conditions .

Q. What analytical techniques distinguish positional isomers in derivatives?

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl ester vs. nitro group).
  • HPLC-MS : Separates isomers using C18 columns with acetonitrile/water gradients .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

  • Introduce substituents (e.g., methyl, trifluoromethyl) at positions 5 and 7 to modulate steric/electronic effects .
  • Compare IC50_{50} values against enzymatic targets (e.g., kinases) using derivatives with varied logP (1.12–2.50) .

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